

GSK1059615 (CAS 958852-01-2): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to **GSK1059615**, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).

GSK1059615, with the CAS number 958852-01-2, is a pyridinylquinoline derivative that acts as an ATP-competitive inhibitor of the class I family of PI3Ks and mTOR.[1] Its ability to simultaneously block these two key nodes in a critical cell signaling pathway has made it a valuable tool in cancer research and drug discovery.

Core Properties and Mechanism of Action

GSK1059615 is a small molecule with the chemical formula $C_{18}H_{11}N_3O_2S$ and a molecular weight of 333.36 g/mol.[2][3] It functions as a dual inhibitor, targeting multiple isoforms of PI3K as well as mTOR, a key downstream effector in the PI3K/Akt signaling cascade.[1][4][5] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6][7] By inhibiting both PI3K and mTOR, **GSK1059615** can effectively shut down this signaling cascade, leading to cell cycle arrest, apoptosis, and in some cases, programmed necrosis in cancer cells.[1][4]

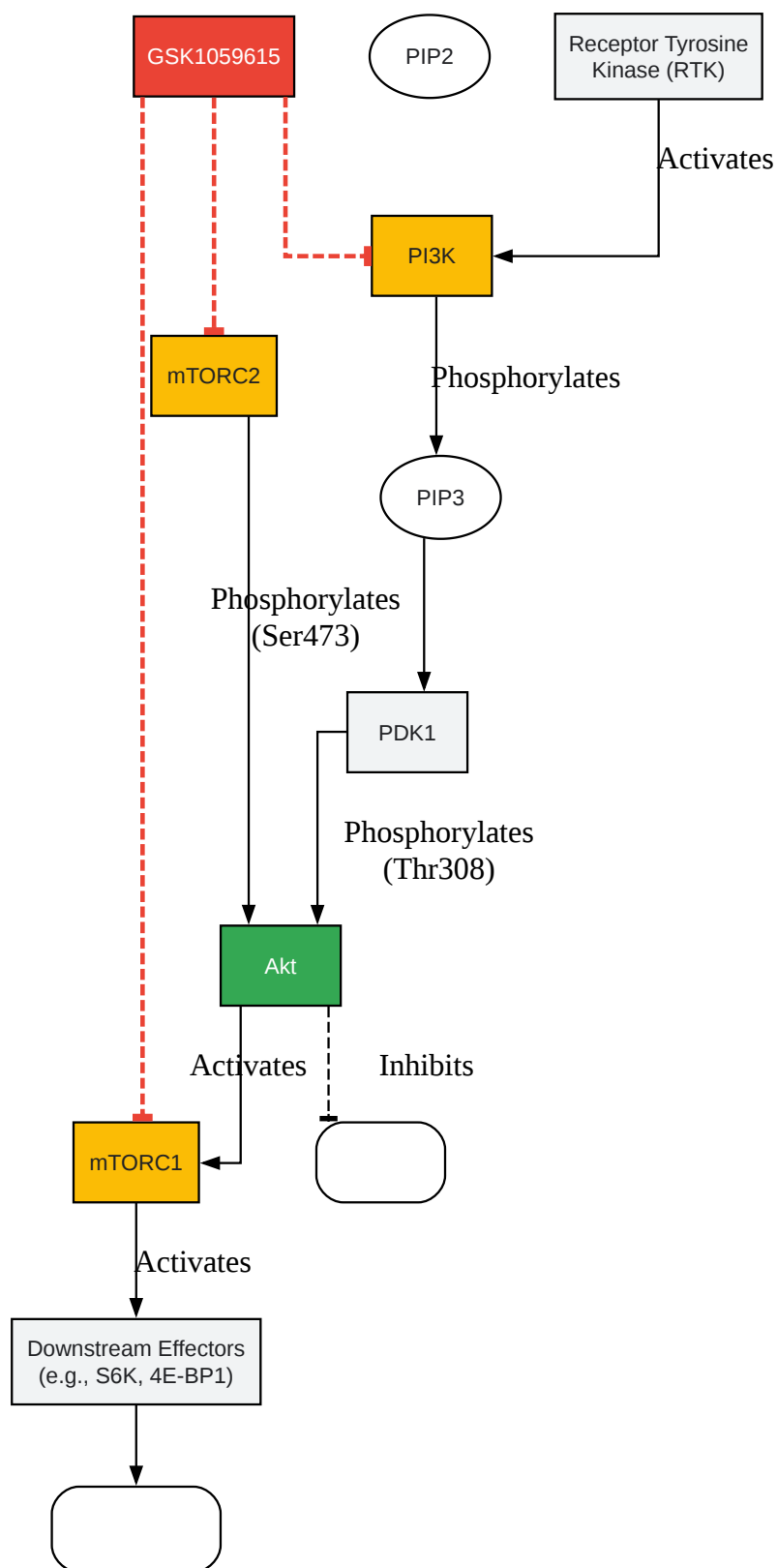
Quantitative Data

The inhibitory activity of **GSK1059615** has been characterized through various in vitro assays, with reported IC₅₀ and K_i values summarized below.

Target	Assay Type	IC ₅₀ (nM)	K _i (nM)
PI3K α	Cell-free	0.4[1][8]	0.42[1]
PI3K β	Cell-free	0.6[1][8]	0.6[1]
PI3K γ	Cell-free	5[8]	0.47[1]
PI3K δ	Cell-free	2[1][8]	1.7[1]
mTOR	Cell-free	12[1][8]	-
p-Akt (S473)	Cellular (T47D, BT474)	40[1]	-

Signaling Pathway and Mechanism of Action

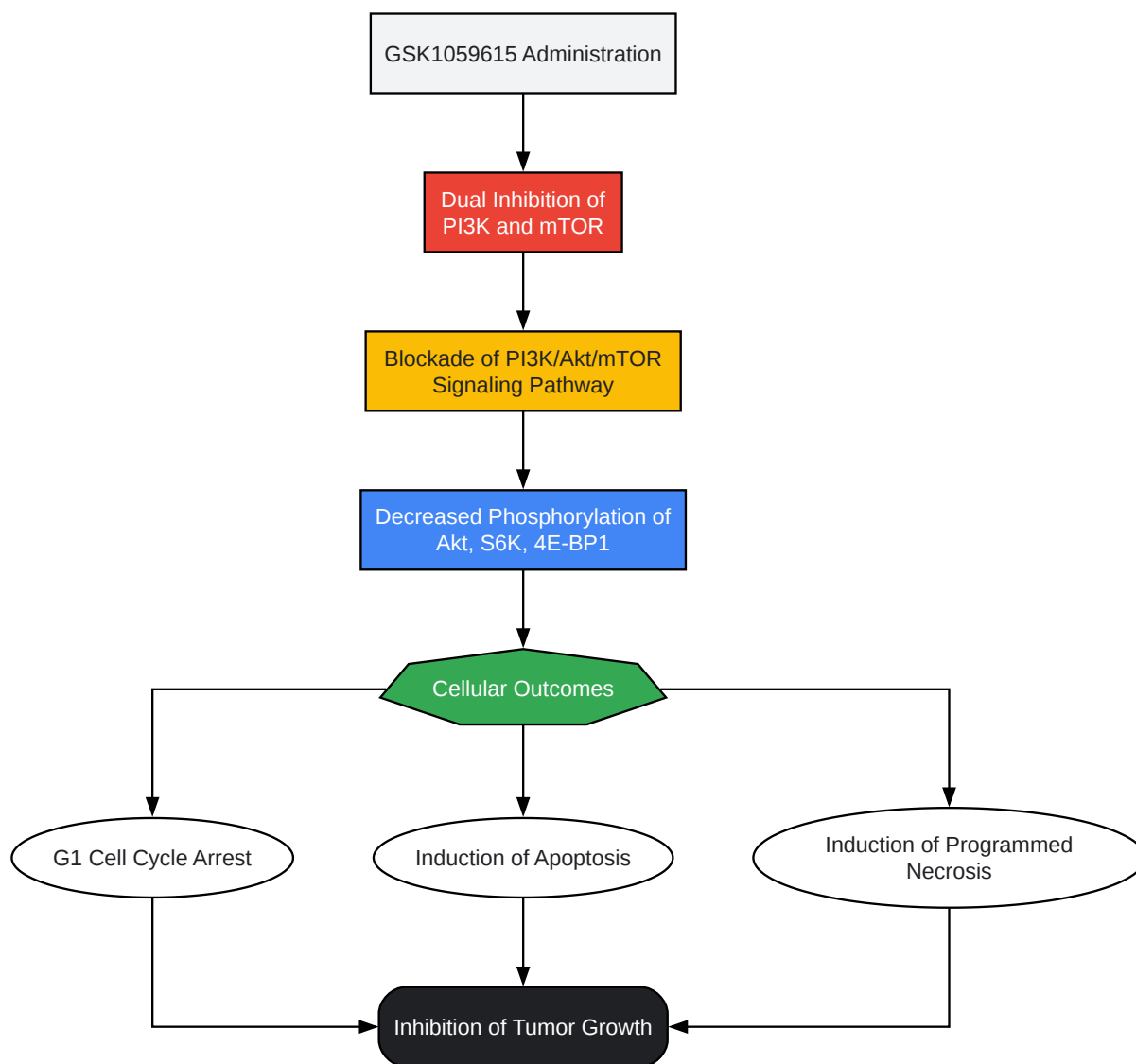
The primary target of **GSK1059615** is the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the inhibitory action of **GSK1059615** is depicted below.



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PI3K/Akt/mTOR signaling pathway and inhibition by **GSK1059615**.

The logical flow of **GSK1059615**'s cellular mechanism of action leading to anti-cancer effects is illustrated in the following diagram.



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Logical flow of the cellular mechanism of action of **GSK1059615**.

Experimental Protocols

Detailed methodologies for key experiments involving **GSK1059615** are provided below.

In Vitro Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method for determining the in vitro inhibitory activity of **GSK1059615** against PI3K isoforms.^[1]

Materials:

- **GSK1059615**
- Recombinant PI3K α , β , γ , or δ enzyme
- PI3K Reaction Buffer
- Dithiothreitol (DTT)
- ATP
- PIP₂ (Substrate)
- Stop Solution
- Detection Solution
- 384-well low-volume assay plates
- Plate reader capable of HTRF measurement

Procedure:

- Prepare serial dilutions of **GSK1059615** in DMSO.
- Transfer 50 nL of the diluted compound to a 384-well assay plate.
- Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water and adding DTT to a final concentration of 5 mM.
- Add 2.5 μ L of the appropriate PI3K enzyme in reaction buffer to each well and pre-incubate with the compound for 15 minutes at room temperature. Enzyme concentrations are typically 400 pM for PI3K α and δ , 200 pM for PI3K β , and 1 nM for PI3K γ .^[1]

- Initiate the kinase reaction by adding 2.5 μ L of a 2x substrate solution containing PIP₂ and ATP in reaction buffer. ATP concentrations are typically 100 μ M for PI3K α , β , and δ , and 15 μ M for PI3K γ .[\[1\]](#)
- Incubate the reaction at room temperature for 1 hour.
- Stop the reaction by adding 2.5 μ L of Stop Solution.
- Add 2.5 μ L of Detection Solution and incubate for 1 hour in the dark.
- Measure the HTRF signal on a compatible plate reader (e.g., 330 nm excitation, dual emission at 620 nm and 665 nm).[\[4\]](#)
- Calculate IC₅₀ values from the resulting data.

Cellular Assay for Akt Phosphorylation

This protocol outlines a method to assess the effect of **GSK1059615** on the phosphorylation of Akt, a key downstream target of PI3K.[\[1\]](#)

Materials:

- Cancer cell lines (e.g., T47D, BT474)
- Cell culture medium and supplements
- **GSK1059615**
- 96-well plates
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Wash buffer
- Antibodies for total Akt and phospho-Akt (Ser473)
- Detection reagents (e.g., MSD Read Buffer)

- Plate reader for detection

Procedure:

- Plate cells at a density of 1×10^4 cells per well in 96-well plates and incubate overnight.[4]
- Treat the cells with various concentrations of **GSK1059615** for 30 minutes.[4]
- Aspirate the media and wash the cells once with cold PBS.[4]
- Lyse the cells by adding 80 μ L of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[4]
- For an Akt duplex assay, wash the assay plate four times with 200 μ L/well of wash buffer.[4]
- Add 60 μ L of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.[4]
- Wash the plate four times, then add 25 μ L of the appropriate primary antibody solution to each well and incubate on a shaker for 1 hour.[4]
- Wash the plate again and add 150 μ L of Read Buffer to each well.[4]
- Read the plate immediately on a compatible plate reader.[4]
- Determine the IC₅₀ for the inhibition of Akt phosphorylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell lines
- Cell culture medium
- **GSK1059615**

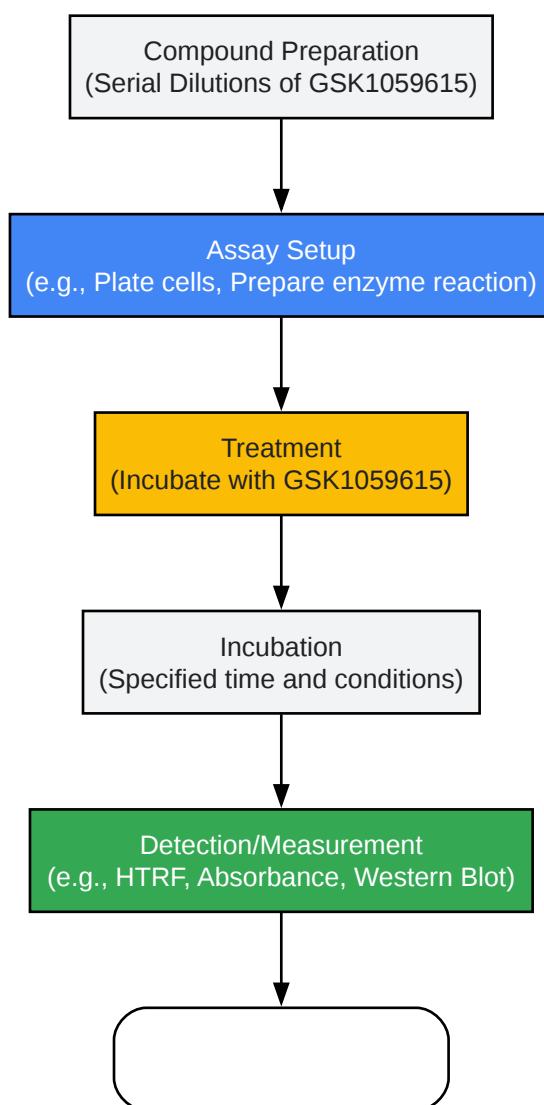
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a specialized reagent)
- Multi-well spectrophotometer

Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **GSK1059615** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
- Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
- Add 100 μ L of the solubilization solution to each well.
- Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
- Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Experimental Workflow for In Vitro Assays

The general workflow for in vitro experiments with **GSK1059615** is summarized in the diagram below.



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General experimental workflow for in vitro assays with **GSK1059615**.

In Vivo Studies

In xenograft mouse models of breast and gastric cancer, administration of **GSK1059615** has been shown to effectively inhibit tumor growth.[1][4] For example, in mice with BT474 or HCC1954 breast cancer cell xenografts, **GSK1059615** at a dose of 25 mg/kg demonstrated significant anti-tumor activity.[9] Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal injections of **GSK1059615** at 10 or 30 mg/kg potently inhibited tumor growth.[4]

Solubility and Storage

GSK1059615 is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[4]

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling **GSK1059615**. It is intended for research use only. Standard laboratory practices, including the use of personal protective equipment, should be followed. Avoid inhalation, and contact with skin and eyes.

This technical guide provides a comprehensive overview of **GSK1059615** for the research community. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable probe for investigating the PI3K/mTOR pathway and for preclinical studies in oncology.

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